molecular formula C17H20ClNO4S B13368955 4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide

4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide

Cat. No.: B13368955
M. Wt: 369.9 g/mol
InChI Key: QJOSNAVMXAWWOH-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, a methoxybenzyl group, and a propoxybenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a chloro-substituted benzene derivative with a methoxybenzylamine, followed by the introduction of a propoxy group through a suitable alkylation reaction. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group. Reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxybenzyl)benzamide
  • 4-chloro-N-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Uniqueness

4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological properties .

Properties

Molecular Formula

C17H20ClNO4S

Molecular Weight

369.9 g/mol

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)methyl]-3-propoxybenzenesulfonamide

InChI

InChI=1S/C17H20ClNO4S/c1-3-10-23-17-11-15(8-9-16(17)18)24(20,21)19-12-13-4-6-14(22-2)7-5-13/h4-9,11,19H,3,10,12H2,1-2H3

InChI Key

QJOSNAVMXAWWOH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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